2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol
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Overview
Description
2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol is a chemical compound with the molecular formula C16H34O9 and a molecular weight of 370.4358 . . This compound is characterized by its multiple ethoxy groups and a phenylethoxy group, making it a versatile molecule in various chemical applications.
Preparation Methods
The synthesis of 2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol involves multiple steps of ethoxylation. The process typically starts with the reaction of ethylene oxide with a phenylethoxy precursor under controlled conditions . The reaction conditions often include the use of a catalyst such as potassium hydroxide and temperatures ranging from 100°C to 150°C . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form ethers or esters.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol involves its interaction with various molecular targets and pathways. The compound’s multiple ethoxy groups allow it to form hydrogen bonds and interact with polar molecules . This interaction can affect the solubility and stability of other compounds in solution . Additionally, its phenylethoxy group can engage in π-π interactions with aromatic compounds, influencing their reactivity and behavior .
Comparison with Similar Compounds
2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol can be compared with other similar compounds such as:
Undecaethylene glycol: This compound has a similar structure but with more ethoxy groups, leading to different solubility and reactivity properties.
Nonaethylene glycol: With fewer ethoxy groups, this compound exhibits different physical and chemical characteristics.
The uniqueness of this compound lies in its balanced structure, providing a combination of solubility, stability, and reactivity that is advantageous in various applications .
Properties
CAS No. |
111042-49-0 |
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Molecular Formula |
C14H22O5 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)-2-phenylethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C14H22O5/c15-6-8-17-10-11-18-12-14(19-9-7-16)13-4-2-1-3-5-13/h1-5,14-16H,6-12H2 |
InChI Key |
QKDDOGLDHASMHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(COCCOCCO)OCCO |
Origin of Product |
United States |
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